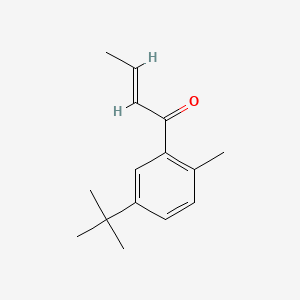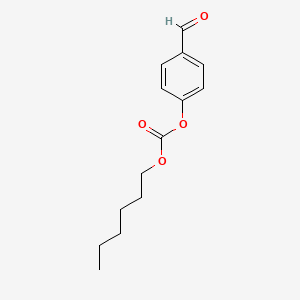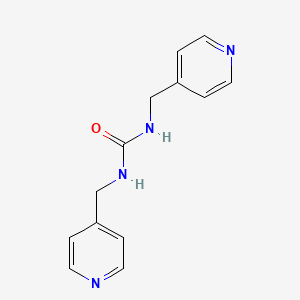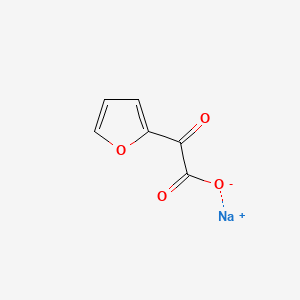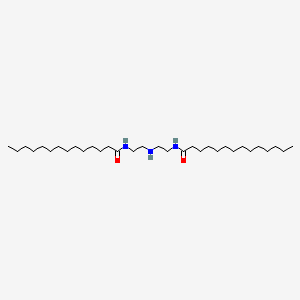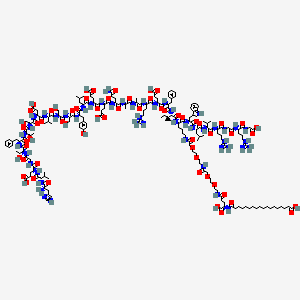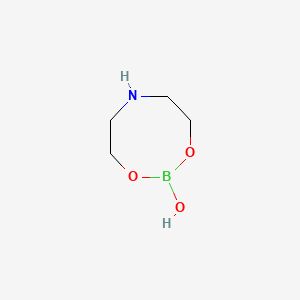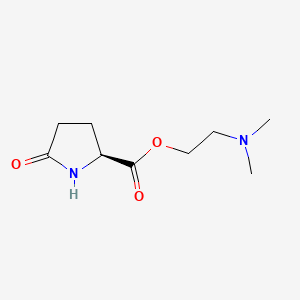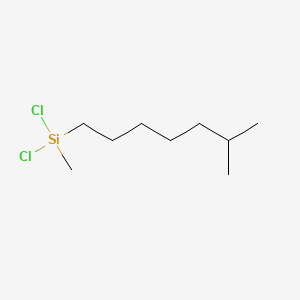
Dichloroisooctylmethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroisooctylmethylsilane: is an organosilicon compound with the molecular formula C9H20Cl2Si . It is a derivative of silane, characterized by the presence of two chlorine atoms, an isooctyl group, and a methyl group attached to the silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloroisooctylmethylsilane can be synthesized through the reaction of isooctylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions: Dichloroisooctylmethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds.
Reduction Reactions: this compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions.
Hydrosilylation: Catalysts like platinum or rhodium complexes are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: Isooctylmethoxysilane or isooctylaminosilane.
Hydrosilylation: Isooctylmethylsilane derivatives.
Reduction: Isooctylmethylsilane.
Wissenschaftliche Forschungsanwendungen
Dichloroisooctylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable and biocompatible silicon-based carriers.
Industry: this compound is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of dichloroisooctylmethylsilane involves its ability to form stable bonds with various substrates The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis
Vergleich Mit ähnlichen Verbindungen
Dichloromethylsilane: Similar in structure but lacks the isooctyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of an isooctyl group.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.
Uniqueness: Dichloroisooctylmethylsilane is unique due to the presence of the isooctyl group, which imparts specific hydrophobic properties and enhances its reactivity in certain chemical reactions. This makes it particularly useful in applications where hydrophobicity and reactivity are desired.
Eigenschaften
CAS-Nummer |
93776-41-1 |
|---|---|
Molekularformel |
C9H20Cl2Si |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
dichloro-methyl-(6-methylheptyl)silane |
InChI |
InChI=1S/C9H20Cl2Si/c1-9(2)7-5-4-6-8-12(3,10)11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
SSYYXZJVJKFKRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC[Si](C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



